molecular formula C10H16O3 B8250578 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B8250578
M. Wt: 184.23 g/mol
InChI Key: QXZLORSTVUSBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid, to promote the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications .

Biological Activity

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 131206-75-2) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.24 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • Structural Features : The compound features a spirocyclic structure that contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to specific receptors or enzymes.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the serotonergic system.
  • Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes linked to metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

Analgesic Properties

The compound has been studied for its potential analgesic effects. A study indicated that derivatives of dioxaspiro compounds can exhibit significant pain-relief properties comparable to known analgesics .

Neuropharmacological Effects

There is evidence suggesting that this compound may influence serotonin receptors (5-HT1A), which are crucial in mood regulation and anxiety response. A related study found that modifications in the dioxaspiro structure could lead to enhanced selectivity and potency at these receptors .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Analgesic Activity :
    • Objective : Evaluate the analgesic potential of dioxaspiro derivatives.
    • Findings : Compounds demonstrated significant analgesic activity in animal models, suggesting a viable pathway for developing new pain relief medications .
  • Neuropharmacological Assessment :
    • Objective : Investigate the interaction of dioxaspiro compounds with serotonin receptors.
    • Findings : Certain derivatives showed promising results as selective agonists at the 5-HT1A receptor, indicating potential therapeutic applications in treating anxiety and depression .

Data Table of Biological Activities

Study ReferenceBiological ActivityKey Findings
AnalgesicSignificant pain relief comparable to traditional analgesics
NeuropharmacologyEnhanced selectivity for 5-HT1A receptors; potential for treating mood disorders

Properties

IUPAC Name

6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)7-8(11)3-4-10(9)12-5-6-13-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZLORSTVUSBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCC12OCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.